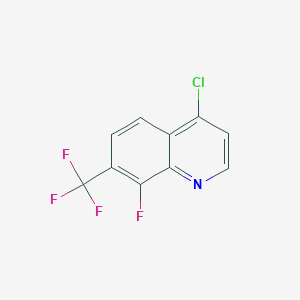
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C10H5ClF3N . It is a white to light yellow crystal powder . This compound is used as a reagent for the potent CRTh2 (DP2) receptor antagonists discovery, which is used for the treatment of asthma, allergic rhinitis, and other inflammatory diseases .
Molecular Structure Analysis
The molecular weight of “4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline” is 231.60 . The SMILES string representation of this compound is FC(F)(F)c1cccc2c(Cl)ccnc12 .
Physical And Chemical Properties Analysis
“4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline” is a white to light yellow crystal powder . It has a melting point of 80-82 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research on amino- and fluoro-substituted quinoline derivatives, involving the synthesis of 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives through microwave irradiation, demonstrated significant anticancer activity against various carcinoma cell lines. These compounds exhibited potent effects on cellular viability and induced apoptosis in cancer cells, suggesting their potential as novel anticancer agents. A comprehensive study including synthesis, characterization, and biological testing highlighted the promising lead of quinoline derivatives in cancer therapy (Bhatt, Agrawal, & Patel, 2015).
Organic Synthesis and Chemical Reactivity
The acid-catalyzed synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines from 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene demonstrates the chemical reactivity and utility of fluoroquinolines in organic synthesis. The formation of stable ozonides from these compounds further illustrates their versatility in chemical transformations and potential applications in materials science (Tolstikov et al., 2014).
Anion Binding and Sensing Applications
Fluorinated quinolines, such as those derived from 3,4-difluoro-1H-pyrrole, have shown enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate compared to their non-fluorinated counterparts. These compounds act as neutral anion receptors and exhibit significant improvements in anion binding, with potential applications in sensing technologies. The augmented affinities and selectivities of these fluorinated compounds open avenues for their use as components in the development of new sensor devices (Anzenbacher et al., 2000).
Photophysical Properties and Material Applications
Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized to explore their optical properties, including absorption, emission, quantum yield, and solvatochromism. These compounds exhibit fluorescence in solid state and aggregation-induced emission (AIE), attributed to restricted intramolecular rotation. The presence of electron-withdrawing trifluoromethyl groups enhances their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging (Rajalakshmi & Palanisami, 2020).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They have been used in the development of synthetic antimalarial drugs .
Mode of Action
Quinoline derivatives are known to interact with various enzymes, inhibiting their activities . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the compounds .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities .
Eigenschaften
IUPAC Name |
4-chloro-8-fluoro-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-7-3-4-16-9-5(7)1-2-6(8(9)12)10(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUWGZHJKVNCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

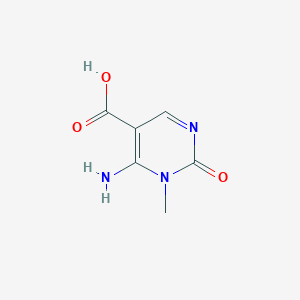
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2827293.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2827295.png)
![5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2827297.png)
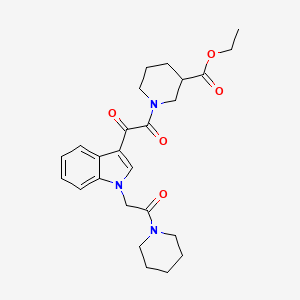

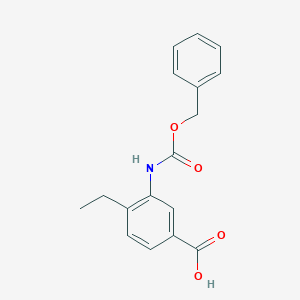
![N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2827303.png)


![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)
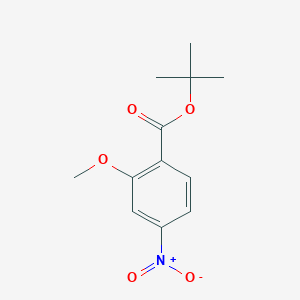
![ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate](/img/structure/B2827312.png)
